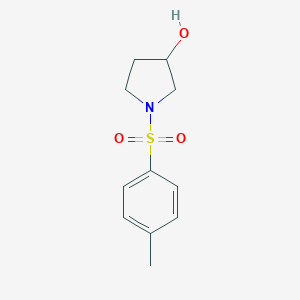

1-Tosyl-3-pyrrolidinol

Description

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIRRXGVYYWCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395376 | |

| Record name | 1-TOSYL-3-PYRROLIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170456-83-4 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170456-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-TOSYL-3-PYRROLIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Tosyl-3-pyrrolidinol can be synthesized through various methods. One common synthetic route involves the reaction of 3-pyrrolidinol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane or ethyl acetate at low temperatures to prevent side reactions . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

1-Tosyl-3-pyrrolidinol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The compound can be reduced to remove the tosyl group, yielding 3-pyrrolidinol.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tosyl-3-pyrrolidinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tosyl-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

The following structurally related compounds share functional or scaffold similarities with 1-Tosyl-3-pyrrolidinol:

Key Observations :

- The tosyl group is a common feature in analogues like 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone and (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol, but substitutions on the pyrrolidine/pyrrole ring vary significantly.

- 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine exhibits a fused heterocyclic system, enhancing aromaticity compared to this compound’s aliphatic structure .

Physicochemical Properties

- 1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol (C14H19NO): Higher hydrophobicity due to the benzyl and propenyl groups, reducing solubility in polar solvents compared to this compound .

Biological Activity

1-Tosyl-3-pyrrolidinol (CAS Number: 170456-83-4) is a chemical compound with significant biological activity, primarily due to its structural characteristics as a pyrrolidine derivative. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 241.31 g/mol

- Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O

This compound acts primarily through enzyme inhibition and protein interactions. Its mechanism involves the following biochemical pathways:

- Antioxidant Activity : The compound exhibits properties that help neutralize free radicals, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Antimicrobial Properties : Research indicates effectiveness against various bacterial and fungal strains, suggesting its utility in treating infections.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Protects cells from oxidative damage by scavenging free radicals. |

| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production. |

| Antibacterial | Effective against multiple bacterial strains, indicating potential use in antibiotic development. |

| Antifungal | Shows activity against certain fungal pathogens. |

| Antiparasitic | May exhibit effects against parasitic infections. |

| Anticancer | Preliminary studies suggest potential in inhibiting cancer cell proliferation. |

| Neuropharmacological | Potential effects on neurotransmitter systems, indicating possible applications in neuroprotection. |

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

- Enzyme Inhibition Studies : Research conducted by Zhang et al. (2022) demonstrated that this compound inhibits specific enzymes involved in inflammatory pathways, leading to decreased levels of inflammatory markers in vitro.

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry (2023) reported that the compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for new antibiotics.

- Neuroprotective Effects : In a neuropharmacology study, this compound was shown to enhance neuronal survival in models of oxidative stress, indicating its potential for treating neurodegenerative diseases.

Future Directions

Given its wide range of biological activities, future research on this compound should focus on:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level to optimize its therapeutic applications.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for various indications.

- Synthesis of Derivatives : Exploring modifications to the chemical structure to enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Tosyl-3-pyrrolidinol to ensure high yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst loading). For example, tosylation of pyrrolidinol derivatives often requires anhydrous conditions to avoid hydrolysis of the tosyl group. Monitoring reaction progress via TLC or HPLC is critical, and purification by column chromatography (using silica gel with gradient elution) is recommended to isolate the product from unreacted starting materials or byproducts . Safety protocols, such as using fume hoods and personal protective equipment (PPE), must align with SDS guidelines for handling sulfonating agents like tosyl chloride .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine NMR (¹H and ¹³C) and mass spectrometry (HRMS) for structural confirmation. For instance, the tosyl group in this compound produces characteristic aromatic proton signals (δ 7.3–7.8 ppm in ¹H NMR) and sulfonyl carbon peaks (δ ~125–135 ppm in ¹³C NMR). HRMS should match the molecular formula (C₁₁H₁₅NO₃S). Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to SDS guidelines, including:

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of pyrrolidinone precursors using Ru-BINAP complexes can yield enantiomerically pure intermediates. Stereochemical outcomes should be verified via chiral HPLC or polarimetry .

Q. What mechanistic insights can be derived from kinetic studies of this compound in nucleophilic substitution reactions?

- Methodological Answer : Conduct time-resolved ¹H NMR or UV-Vis spectroscopy to monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile concentration). A linear free-energy relationship (LFER) analysis (Hammett plots) can elucidate the reaction mechanism (SN1 vs. SN2) .

Q. How should researchers address contradictory data in the literature regarding the reactivity of this compound with Grignard reagents?

- Methodological Answer : Systematic review methodologies (e.g., PRISMA guidelines) can reconcile contradictions by evaluating experimental variables (e.g., solvent, temperature, reagent stoichiometry). Replicate key studies under controlled conditions and analyze discrepancies using multivariate statistical tools .

Q. What strategies are effective for incorporating this compound into complex pharmaceutical intermediates while minimizing side reactions?

- Methodological Answer : Use protecting-group strategies (e.g., Boc for amines) to selectively functionalize the pyrrolidine ring. Reaction optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, catalyst) to suppress side reactions like β-elimination .

Q. How can computational modeling predict the physicochemical properties of this compound derivatives for drug discovery?

- Methodological Answer : Employ density functional theory (DFT) to calculate logP, pKa, and solubility. Molecular docking studies (using software like AutoDock) can predict binding affinities to biological targets (e.g., enzymes or receptors). Validate predictions with experimental data from NIST or PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.